Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
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Overview
Description
Remazol Marine Blue is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing cotton, wool, and other fibers. The compound is known for its vibrant blue color and excellent fastness properties, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Remazol Marine Blue is synthesized through a series of chemical reactions involving anthraquinone derivatives. The synthesis typically starts with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to form the final dye compound .
Industrial Production Methods
In industrial settings, the production of Remazol Marine Blue involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as filtration, washing, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Remazol Marine Blue undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce simpler aromatic compounds .
Scientific Research Applications
Remazol Marine Blue has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in staining techniques to visualize cellular structures.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of Remazol Marine Blue involves its interaction with various molecular targets. The dye binds to specific sites on the target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired staining or dyeing effect .
Comparison with Similar Compounds
Similar Compounds
- Remazol Brilliant Blue R
- Remazol Brilliant Violet 5R
- Remazol Black B
Comparison
Remazol Marine Blue is unique due to its specific chemical structure, which imparts distinct color properties and fastness. Compared to other similar compounds, it offers better stability and resistance to fading, making it a preferred choice for various applications .
Properties
CAS No. |
84229-70-9 |
---|---|
Molecular Formula |
C28H25N5Na4O21S6 |
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
HFPRJSOAOWITGC-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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